Methyl 2-cyano-3-(naphthalen-1-yl)acrylate
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Overview
Description
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (-CN) and a naphthalene ring, which contribute to its unique chemical properties. Cyanoacrylates are known for their rapid polymerization and strong adhesive properties, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-3-(naphthalen-1-yl)acrylate typically involves the reaction of naphthalene derivatives with cyanoacetic acid derivatives. One common method is the Knoevenagel condensation reaction, where naphthalene-1-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the desired cyanoacrylate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano group under mild conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyanoacrylate derivatives.
Scientific Research Applications
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(naphthalen-1-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbon atom adjacent to it. This stabilization facilitates the nucleophilic attack by water molecules, leading to the formation of a polymer network. The naphthalene ring contributes to the compound’s stability and enhances its adhesive properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-1-yl)acrylate: Lacks the cyano group, resulting in different reactivity and properties.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: Contains a benzamide group, leading to different applications and properties.
Uniqueness
Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is unique due to the presence of both the cyano group and the naphthalene ring. This combination imparts distinctive chemical reactivity and adhesive properties, making it valuable in various applications .
Properties
Molecular Formula |
C15H11NO2 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9+ |
InChI Key |
SKXSARWCVFRQRV-UKTHLTGXSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
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